molecular formula C7H5NOS2 B7859843 2-Hydroxy-4-(2-thienyl)thiazole

2-Hydroxy-4-(2-thienyl)thiazole

Cat. No.: B7859843
M. Wt: 183.3 g/mol
InChI Key: JZJPDCDDCMZHAM-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-thienyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a thiophene ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(2-thienyl)thiazole typically involves the reaction of 2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(2-thienyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-(2-thienyl)thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2-thienyl)thiazole involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways and molecular targets such as topoisomerases .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(2-furyl)thiazole: Contains a furan ring instead of a thiophene ring.

    2-Hydroxy-4-(2-pyridyl)thiazole: Contains a pyridine ring instead of a thiophene ring.

    2-Hydroxy-4-(2-phenyl)thiazole: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

2-Hydroxy-4-(2-thienyl)thiazole is unique due to the presence of both a thiazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets and contributes to its diverse range of applications in scientific research .

Properties

IUPAC Name

4-thiophen-2-yl-3H-1,3-thiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS2/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJPDCDDCMZHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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